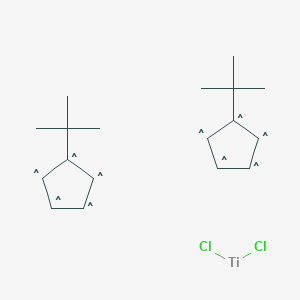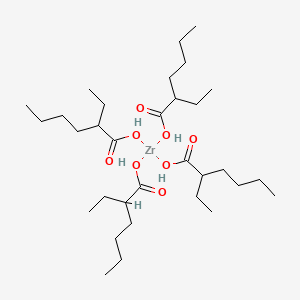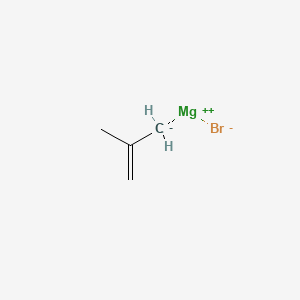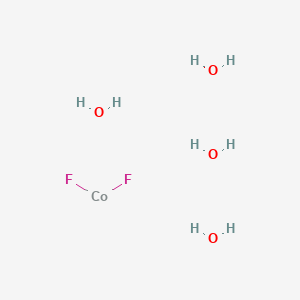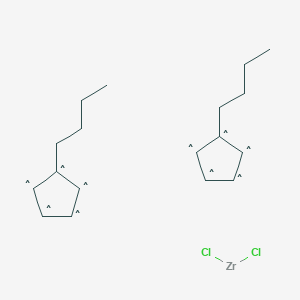
Dibutylzirconocene dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(butylcyclopentadienyl)zirconium(IV) dichloride: is an organometallic compound with the chemical formula C18H26Cl2Zr dibutylzirconocene dichloride . This compound is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. It is widely used as a catalyst in various chemical reactions, particularly in polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(butylcyclopentadienyl)zirconium(IV) dichloride can be synthesized through the reaction of zirconium tetrachloride with butylcyclopentadiene in the presence of a suitable base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture sensitivity .
Industrial Production Methods: In industrial settings, the production of bis(butylcyclopentadienyl)zirconium(IV) dichloride involves large-scale reactions using high-purity reagents and controlled environments. The process ensures high yield and purity of the final product, which is essential for its application as a catalyst .
Chemical Reactions Analysis
Types of Reactions: Bis(butylcyclopentadienyl)zirconium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like Grignard reagents or organolithium compounds
Major Products:
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes
Scientific Research Applications
Chemistry: Bis(butylcyclopentadienyl)zirconium(IV) dichloride is extensively used as a catalyst in the polymerization of olefins, such as ethylene and propylene. It is also employed in the synthesis of other organometallic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant .
Industry: In the industrial sector, bis(butylcyclopentadienyl)zirconium(IV) dichloride is used in the production of high-performance polymers and materials. Its catalytic properties enhance the efficiency and selectivity of polymerization processes .
Mechanism of Action
The mechanism by which bis(butylcyclopentadienyl)zirconium(IV) dichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination facilitates the activation of the reactants, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the activation and stabilization of olefin monomers .
Comparison with Similar Compounds
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(pentamethylcyclopentadienyl)zirconium(IV) dichloride
- Bis(indenyl)zirconium(IV) dichloride
Uniqueness: Bis(butylcyclopentadienyl)zirconium(IV) dichloride is unique due to the presence of butyl groups on the cyclopentadienyl rings. These butyl groups can influence the compound’s solubility, reactivity, and catalytic properties, making it distinct from other zirconocene derivatives .
Properties
Molecular Formula |
C18H26Cl2Zr |
|---|---|
Molecular Weight |
404.5 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
KZUKCLOWAMFDDB-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




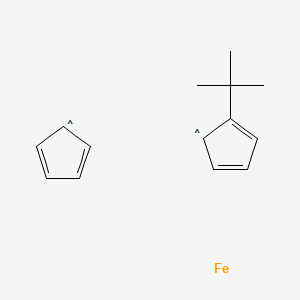


![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

